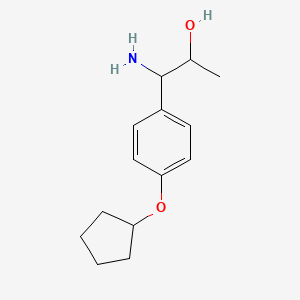
Methyl 6-cyano-5,6,7,8-tetrahydronaphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-cyano-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a chemical compound with the molecular formula C13H13NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both cyano and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-cyano-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves the reaction of 6-cyano-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-cyano-5,6,7,8-tetrahydronaphthalene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-cyano-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 6-cyano-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
- Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate
- Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Uniqueness
Methyl 6-cyano-5,6,7,8-tetrahydronaphthalene-2-carboxylate is unique due to the presence of both cyano and ester functional groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields of research.
Propiedades
Número CAS |
149505-92-0 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
methyl 6-cyano-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h4-5,7,9H,2-3,6H2,1H3 |
Clave InChI |
UXSBRWXUUBSFBD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(CC(CC2)C#N)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


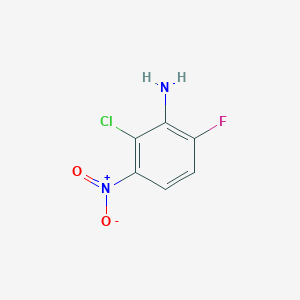

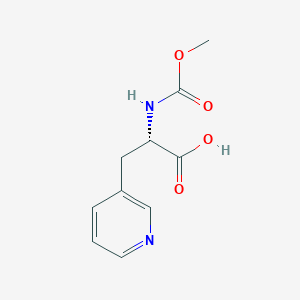

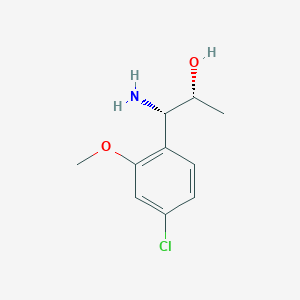
![N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide](/img/structure/B13039082.png)

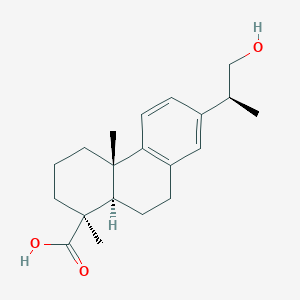


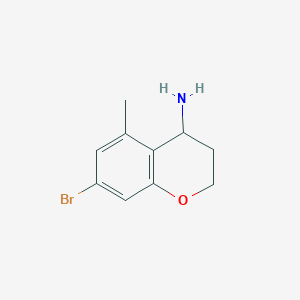
![(1R)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13039108.png)
